molecular formula C19H21ClFN3O3S B4578215 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide

Cat. No. B4578215
M. Wt: 425.9 g/mol
InChI Key: CDMWDCVNRATKCG-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that includes various functional groups such as sulfonyl, carboxamide, and halogenated benzyl groups, indicating its potential for diverse biological activities and chemical reactions. The presence of fluorine and chlorine suggests potential interactions with biological systems, while the piperidine and pyridine moieties hint at possible neurological activity.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, including nucleophilic substitution, amide formation, and coupling reactions. For instance, the synthesis of O-substituted derivatives of piperidine-based sulfonamides involves coupling under dynamic pH control in aqueous media, followed by substitution reactions in the presence of sodium hydride and dimethylformamide (DMF) (Khalid et al., 2013). These methodologies could be adapted for the synthesis of the target compound by selecting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of a novel piperidin-4-one derivative was analyzed using single-crystal X-ray diffraction, providing insights into its nonplanar molecular conformation (Xue Si-jia, 2011). Such techniques would be crucial in determining the conformational stability and electronic distribution of the target molecule.

Chemical Reactions and Properties

Compounds with similar structural features participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and eliminations. The reactivity is significantly influenced by the presence of electron-withdrawing or electron-donating groups, as well as the steric hindrance around reactive centers. For example, the cycloaddition reactions involving N-sulfonylimines and enones or ynones can yield complex piperidine derivatives with high diastereo- and enantioselectivity (Yong Liu et al., 2013).

Scientific Research Applications

Environmental Persistence and Toxicity

Research on perfluorinated compounds like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) has highlighted their environmental persistence and potential toxicity. Studies have focused on the microbial degradation of these compounds and their precursors, revealing complex pathways that lead to persistent environmental pollutants (Liu & Avendaño, 2013). Additionally, the bioaccumulation and toxic effects of PFASs have been critically reviewed, showing systemic toxicities and the need for further toxicological studies to assess the safety of fluorinated alternatives (Wang et al., 2019).

Therapeutic Applications and Synthesis

Sulfonyl and piperidine derivatives are widely explored in medicinal chemistry for their potential therapeutic applications. For instance, tert-butanesulfinamide has been used in the asymmetric synthesis of N-heterocycles, including piperidines, indicating the importance of these moieties in developing pharmacologically active compounds (Philip et al., 2020). Sulfonamide compounds, in particular, have been extensively patented for their broad spectrum of biological activities, including as bacteriostatic antibiotics and inhibitors in various therapeutic targets (Gulcin & Taslimi, 2018).

Ecotoxicology and Environmental Safety

The ecological risks of PFASs have been assessed, indicating a need for comprehensive monitoring and advanced methodologies to understand their environmental fate and impacts (Ankley et al., 2020). Additionally, the developmental toxicity of perfluoroalkyl acids highlights the concern over these compounds' effects on human health and the environment, necessitating further investigation (Lau et al., 2004).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3S/c20-17-2-1-3-18(21)16(17)13-28(26,27)24-10-6-15(7-11-24)19(25)23-12-14-4-8-22-9-5-14/h1-5,8-9,15H,6-7,10-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMWDCVNRATKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=NC=C2)S(=O)(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide
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1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide

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